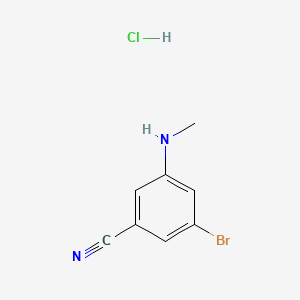
6-bromo-1-cyclopentyl-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-1-cyclopentyl-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of a bromine atom and a cyclopentyl group in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-cyclopentyl-1H-1,2,3-benzotriazole typically involves the following steps:
Cyclopentylation: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopentylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-bromo-1-cyclopentyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Cyclopentyl halides: Used for introducing the cyclopentyl group.
Palladium catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazole derivatives with different functional groups, which can be further explored for their chemical and biological properties.
科学研究应用
6-bromo-1-cyclopentyl-1H-1,2,3-benzotriazole has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential anticancer, antiangiogenic, and antioxidant activities.
Materials Science: Benzotriazole derivatives are used as corrosion inhibitors and UV stabilizers in polymers and coatings.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 6-bromo-1-cyclopentyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors involved in cancer cell proliferation and angiogenesis. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzoimidazole: A similar compound with a fluorine and methyl group instead of the triazole ring.
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another related compound with an indazole ring and carboxylic acid group.
Uniqueness
6-bromo-1-cyclopentyl-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and cyclopentyl group enhances its reactivity and potential for various applications in research and industry.
属性
分子式 |
C11H12BrN3 |
|---|---|
分子量 |
266.14 g/mol |
IUPAC 名称 |
6-bromo-1-cyclopentylbenzotriazole |
InChI |
InChI=1S/C11H12BrN3/c12-8-5-6-10-11(7-8)15(14-13-10)9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI 键 |
RSXCRCSRZFPLNP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2C3=C(C=CC(=C3)Br)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1,3-dioxoisoindol-2-yl) 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13569380.png)







![Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13569436.png)
![(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)

![2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B13569464.png)
![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
